Cas no 851207-99-3 (4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile)

4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile is a structurally complex heterocyclic compound featuring a spirocyclic core with fused thiazole and azaspiro motifs. Its unique architecture, combining an imino group, thiol functionality, and carbonitrile moiety, makes it a promising scaffold for medicinal chemistry and drug discovery. The presence of the 4-methylthiazole ring enhances its potential as a pharmacophore, while the spirocyclic framework contributes to conformational rigidity, which may improve target selectivity. This compound exhibits notable reactivity due to its sulfhydryl group and electron-deficient carbonitrile, enabling further derivatization. Its balanced lipophilicity, conferred by the spirocyclic system, suggests favorable pharmacokinetic properties, making it a valuable intermediate for developing bioactive molecules, particularly in kinase inhibition or antimicrobial applications.
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile structure
851207-99-3 structure
Product name:4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile
CAS No:851207-99-3
MF:C15H18N4S2
MW:318.460219860077
CID:3107784
PubChem ID:4961697

4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • <br>4-imino-2-mercapto-5-(4-methyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-ene -1-carbonitrile
    • 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile
    • 4-imino-2-mercapto-5-(4-methyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
    • 2-amino-1-(4-methyl-1,3-thiazol-2-yl)-4-sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-5-carbonitrile
    • AKOS034476256
    • SR-01000062514-1
    • 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
    • SR-01000062514
    • HMS1761C15
    • EN300-11747
    • 851207-99-3
    • Z57990007
    • Inchi: InChI=1S/C15H18N4S2/c1-9-8-21-14(18-9)11-12(17)19-13(20)10(7-16)15(11)5-3-2-4-6-15/h8,11,20H,2-6H2,1H3,(H2,17,19)
    • InChI Key: DBDHTFKTCSHEQV-UHFFFAOYSA-N
    • SMILES: CC1=CSC(=N1)C2C(=NC(=C(C23CCCCC3)C#N)S)N

Computed Properties

  • Exact Mass: 318.09728894g/mol
  • Monoisotopic Mass: 318.09728894g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 539
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: 2.9

4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-11747-2.5g
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
851207-99-3 95%
2.5g
$614.0 2023-06-24
Enamine
EN300-11747-1.0g
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
851207-99-3 95%
1g
$314.0 2023-06-24
Enamine
EN300-11747-0.5g
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
851207-99-3 95%
0.5g
$218.0 2023-06-24
Enamine
EN300-11747-5.0g
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
851207-99-3 95%
5g
$908.0 2023-06-24
Enamine
EN300-11747-100mg
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
851207-99-3 95.0%
100mg
$83.0 2023-10-03
1PlusChem
1P019OA5-50mg
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
851207-99-3 95%
50mg
$124.00 2024-04-21
1PlusChem
1P019OA5-250mg
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
851207-99-3 95%
250mg
$200.00 2024-04-21
Enamine
EN300-11747-500mg
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
851207-99-3 95.0%
500mg
$218.0 2023-10-03
Enamine
EN300-11747-10000mg
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
851207-99-3 95.0%
10000mg
$1346.0 2023-10-03
Enamine
EN300-11747-10.0g
4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile
851207-99-3 95%
10g
$1346.0 2023-06-24

4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile Related Literature

Additional information on 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro5.5undec-1-ene-1-carbonitrile

Comprehensive Overview of 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile (CAS No. 851207-99-3)

The compound 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile (CAS No. 851207-99-3) is a highly specialized chemical entity with a unique spirocyclic structure. Its molecular framework combines a thiazole ring, a spiro[5.5]undecane core, and a carbonitrile functional group, making it a subject of interest in pharmaceutical and agrochemical research. The presence of both imino and sulfanyl groups further enhances its reactivity and potential applications in drug discovery.

In recent years, the demand for spirocyclic compounds has surged due to their structural rigidity and ability to interact with biological targets. Researchers are particularly intrigued by the 4-methyl-1,3-thiazol-2-yl moiety, which is known for its role in modulating enzyme activity. This compound’s azaspiro architecture also aligns with current trends in fragment-based drug design, where three-dimensional diversity is prioritized over flat aromatic systems. Such features make CAS No. 851207-99-3 a promising candidate for addressing challenges in kinase inhibition and protein-protein interaction modulation.

The synthesis of 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields. Key steps include the construction of the spiro[5.5]undecane scaffold and the introduction of the thiazole ring via cyclization reactions. Analytical techniques such as NMR, HPLC, and mass spectrometry are critical for verifying its purity and structural integrity, as impurities could significantly impact its performance in downstream applications.

From a commercial perspective, this compound is often sought after by laboratories focusing on medicinal chemistry and high-throughput screening. Its potential as a scaffold for drug development is underscored by its compatibility with modern combinatorial chemistry approaches. Additionally, its carbonitrile group offers a versatile handle for further derivatization, enabling the creation of libraries for structure-activity relationship (SAR) studies. These attributes have positioned it as a valuable tool in the quest for novel therapeutics targeting metabolic disorders and inflammatory diseases.

Environmental and safety considerations for CAS No. 851207-99-3 are equally important. While not classified as hazardous under standard regulations, proper handling protocols—such as the use of personal protective equipment (PPE) and adequate ventilation—are recommended during laboratory work. Its stability under various storage conditions (e.g., temperature, humidity) has been documented, ensuring its longevity in research settings. These practical aspects are frequently queried in scientific forums and chemical databases, reflecting the compound’s growing relevance.

Looking ahead, the exploration of 4-imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile is expected to expand, particularly in interdisciplinary studies combining computational modeling and experimental validation. Its structural complexity offers fertile ground for machine learning-assisted drug discovery, a hot topic in AI-driven chemistry. As the scientific community continues to unravel its full potential, this compound may emerge as a cornerstone in the development of next-generation bioactive molecules.

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